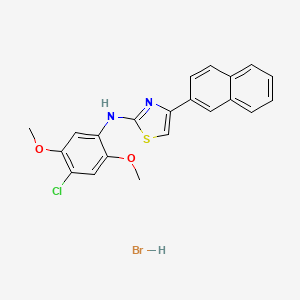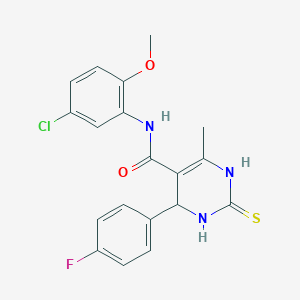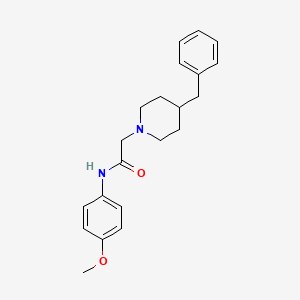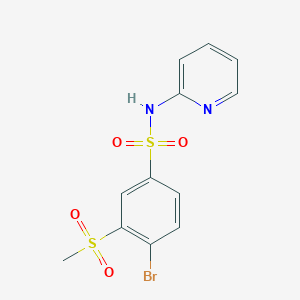![molecular formula C14H16Cl2N2O B5183859 1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5183859.png)
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole
Descripción general
Descripción
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry due to its potential performance-enhancing effects. In
Aplicaciones Científicas De Investigación
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase energy expenditure in animal models. In addition, it has been shown to have anti-inflammatory effects and to improve lipid metabolism. These findings suggest that 1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole may have potential as a treatment for metabolic disorders.
Mecanismo De Acción
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole activates PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in increased energy expenditure and improved metabolic function. In addition, PPARδ activation has been shown to have anti-inflammatory effects and to improve lipid metabolism.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. In addition, it has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which suggests that it may have potential as a treatment for metabolic disorders. However, further research is needed to fully understand the effects of this compound on human physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation is that its effects on human physiology are not fully understood, which makes it difficult to extrapolate findings from animal studies to humans. In addition, the complex synthesis method and specialized equipment required to work with this compound may limit its accessibility to some researchers.
Direcciones Futuras
There are a number of future directions for research on 1-[5-(2,4-dichlorophenoxy)pentyl]-1H-imidazole. One area of interest is its potential as a treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. Further research is needed to fully understand the effects of this compound on human physiology and to determine its safety and efficacy as a therapeutic agent. Another area of interest is its potential as a performance-enhancing drug in sports and fitness. However, further research is needed to fully understand the effects of this compound on athletic performance and to determine its safety and legality in sports.
Propiedades
IUPAC Name |
1-[5-(2,4-dichlorophenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c15-12-4-5-14(13(16)10-12)19-9-3-1-2-7-18-8-6-17-11-18/h4-6,8,10-11H,1-3,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLGZIGOWPMCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,4-Dichlorophenoxy)pentyl]-1h-Imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)
![2-butyl-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5183786.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)

![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![N,N-diethyl-3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5183868.png)

![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
